molecular formula C18H18BrNO4 B4198713 4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 717831-00-0

4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4198713
CAS No.: 717831-00-0
M. Wt: 392.2 g/mol
InChI Key: COCCAZUHRFWSBH-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a bromophenyl group and three methoxy groups attached to a dihydroquinolinone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid, using triethylamine as a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at the bromophenyl group.

Scientific Research Applications

4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromophenyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
  • 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
  • 4-(2-chlorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone

Uniqueness

What sets 4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one apart from its similar compounds is the specific positioning of the bromine atom on the phenyl ring. This positioning can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

4-(2-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCCAZUHRFWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172045
Record name 4-(2-Bromophenyl)-3,4-dihydro-5,6,7-trimethoxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717831-00-0
Record name 4-(2-Bromophenyl)-3,4-dihydro-5,6,7-trimethoxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717831-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-3,4-dihydro-5,6,7-trimethoxy-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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